molecular formula C15H18ClNO4S2 B2531421 3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034365-16-5

3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2531421
CAS RN: 2034365-16-5
M. Wt: 375.88
InChI Key: UGWCGRVPXFZNAZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18ClNO4S2 and its molecular weight is 375.88. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Reactions and Mechanisms

  • Water-soluble organic compounds, including sulfonamides, undergo selective oxidation by aqueous solutions of platinum salts, demonstrating their utility in organic synthesis and potentially in drug development processes (Labinger et al., 1993).

Synthesis of Heterocyclic Compounds

  • Sulfonamides are key intermediates in the synthesis of benzoxathiazine dioxides, highlighting their role in the development of compounds with potential hypoglycemic properties (Suzue & Irikura, 1968).

Antimicrobial Activity

  • Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, offering insights into the design of new antimicrobial agents (Patel et al., 2011).

Carbonic Anhydrase Inhibition

  • Sulfonamide-containing compounds exhibit inhibitory effects on carbonic anhydrases, relevant for understanding their potential in treating diseases such as glaucoma, epilepsy, and cancer (Eraslan-Elma et al., 2022).

Polymer Functionalization

  • Sulfonamide compounds have been used to functionalize polymeric materials, indicating their utility in material science and engineering (Hori et al., 2011).

properties

IUPAC Name

3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-11-12(16)4-2-6-15(11)23(19,20)17-10-13(21-8-7-18)14-5-3-9-22-14/h2-6,9,13,17-18H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWCGRVPXFZNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

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